7beta-Hydroxycholestanol

Cholinesterase inhibition Neurodegeneration research Sterol epimer comparison

Researchers studying oxysterol-mediated cytotoxicity often face unreliable sourcing of stereochemically pure 5α-saturated sterols. 7β-Hydroxycholestanol (CAS 566-25-6) resolves this with defined stereochemistry essential for distinguishing 5α-reductase-dependent pathways from Δ5-unsaturated oxysterol effects. • Inhibits sterol 27-hydroxylase & cholesterol 7α-hydroxylase; use 7β-hydroxycholesterol as Δ5-unsaturated comparator • Fully saturated B-ring alters membrane packing vs. cholesterol-ideal for lipid bilayer disruption assays • Validated by LC-HRMS for C7 epimer resolution; ≥95% purity ensures no cross-interference from 7α-epimer Supplied with comprehensive analytical documentation. Request quote for bulk quantities.

Molecular Formula C27H48O2
Molecular Weight 404.7 g/mol
Cat. No. B1257174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7beta-Hydroxycholestanol
Synonyms3,7-dihydroxy-5-cholestane
3,7-dihydroxycholestane
5alpha-cholestane-3beta,7beta-diol
5beta-cholestane-3alpha,7alpha-diol
dihydroxycoprostane
dihydroxycoprostane, (3alpha,5alpha,7alpha)-isomer
dihydroxycoprostane, (3beta,5alpha,7alpha)-isome
Molecular FormulaC27H48O2
Molecular Weight404.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-25,28-29H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1
InChIKeyAPYVEUGLZHAHDJ-XZPSAQQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7beta-Hydroxycholestanol: 5alpha-Saturated Oxysterol for Metabolic Studies


7beta-Hydroxycholestanol (systematic name: (3beta,5alpha,7beta)-Cholestane-3,7-Diol; CAS 566-25-6) is a 5alpha-saturated dihydroxysterol derived from the reduction of the C5-C6 double bond in 7beta-hydroxycholesterol. It is classified within the broader oxysterol family as a cholesterol metabolite that can be generated through both enzymatic and non-enzymatic radical-mediated oxidation processes [1]. Unlike its unsaturated counterpart 7beta-hydroxycholesterol (which retains the Delta5 double bond), 7beta-Hydroxycholestanol possesses a fully saturated sterol nucleus, a structural feature that fundamentally alters its membrane biophysical behavior, metabolic routing, and interaction with lipid-binding proteins compared to cholesterol and Delta5-unsaturated oxysterols [2]. This compound serves as a critical research tool for distinguishing metabolic pathways involving 5alpha-reductase activity and for evaluating the functional consequences of B-ring saturation in sterol-mediated biological processes.

5α-saturated sterol nucleus enables metabolic pathway discrimination from Δ5-unsaturated oxysterols
Reported inhibition of S27OHase and CH7αOHase supports enzyme profiling studies
Altered membrane packing dynamics suitable for membrane biophysics research

Why 7beta-Hydroxycholestanol Cannot Be Substituted


Substitution of 7beta-Hydroxycholestanol with its close structural analog 7beta-hydroxycholesterol (Delta5-unsaturated) is scientifically invalid for applications requiring 5alpha-saturated sterol biochemistry due to three fundamental divergences: (i) differential enzyme inhibition profiles—7beta-hydroxycholestanol and cholestanol inhibit both sterol 27-hydroxylase (S27OHase) and cholesterol 7alpha-hydroxylase (CH7alphaOHase), whereas the C7beta-epimer shows markedly lower inhibition [1]; (ii) distinct membrane biophysical signatures—the saturated B-ring in 7beta-Hydroxycholestanol produces substantially different phospholipid bilayer packing compared to Delta5-unsaturated 7beta-hydroxycholesterol, resulting in altered membrane fluidity and protein-lipid interaction dynamics [2]; (iii) divergent metabolic processing—the 5alpha-reduced stanol nucleus cannot enter Delta5-dependent oxidative pathways, meaning that 7beta-hydroxycholesterol and 7beta-Hydroxycholestanol occupy non-overlapping positions in sterol metabolic networks and cannot serve as mutual surrogates in tracer studies, pharmacokinetic analyses, or enzyme activity assays [3].

Enzyme inhibition profile mismatch
Δ5-unsaturated 7β-hydroxycholesterol inhibition of S27OHase/CH7αOHase may differ; not directly interchangeable for enzyme activity assays.
Membrane biophysical divergence
Saturated B-ring alters phospholipid bilayer packing vs. Δ5 analog; membrane fluidity and protein-lipid interaction data may not transfer.
Non-overlapping metabolic routing
5α-reduced stanol nucleus cannot enter Δ5-dependent oxidative pathways; tracer and PK studies require compound-specific validation.

7beta-Hydroxycholestanol: Comparative Evidence for Scientific Selection


Butyrylcholinesterase Inhibition: 7alpha- vs 7beta-Hydroxysterols

In a direct head-to-head comparison of Delta5-3beta,7beta-dihydroxysterols (compounds 1-3) and their 7alpha-epimers (compounds 4-6), 7alpha-hydroxysterols demonstrated markedly stronger butyrylcholinesterase (BuChE) inhibitory activity than the corresponding 7beta-hydroxysterols. The most active compound in the series, 24-methylene-cholest-5-ene-3beta,7alpha-diol (compound 6), exhibited an IC50 of 9.5 microM against BuChE, while the 7beta-epimer series showed weaker inhibition across all tested concentrations [1]. Importantly, none of the six compounds (either 7beta or 7alpha configuration) exhibited significant acetylcholinesterase (AChE) inhibitory activity, establishing a clear structure-selectivity relationship where the 7alpha-OH orientation is required for optimal BuChE engagement and the 7beta-OH configuration confers reduced potency [1].

BuChE Inhibition (C7 Epimers)
Head-to-head
7α-epimers show stronger BuChE inhibition; IC50 9.5 µM for 24-methylene-7α derivative. 7β-epimers exhibit weaker inhibition.
Supports epimer-specific BuChE target engagement context.
No significant AChE inhibition across all tested epimers.
Cholinesterase inhibition Neurodegeneration research Sterol epimer comparison

Cytotoxic vs. Non-Cytotoxic C7 Epimers

A systematic comparative study of ten commonly occurring oxysterols in U937 human promonocytic leukemia cells revealed that cytotoxic effects—including phosphatidylserine externalization (an early apoptotic marker), loss of mitochondrial membrane potential, and increased permeability to propidium iodide—were exclusively observed with 7beta-hydroxycholesterol, 7-ketocholesterol, and cholesterol-5beta,6beta-epoxide [1]. In contrast, 7alpha-hydroxycholesterol and native cholesterol induced no detectable cytotoxicity under identical conditions. The highest superoxide anion (O2*-) overproduction, quantified using the hydroethidine fluorescent probe, was also restricted to the 7beta-hydroxycholesterol cohort (along with 7-ketocholesterol and cholesterol-5beta,6beta-epoxide), with cholesterol-5alpha,6alpha-epoxide and 25-hydroxycholesterol showing intermediate responses [1]. Furthermore, 7beta-hydroxycholesterol and 25-hydroxycholesterol demonstrated the greatest capacity to stimulate IL-8 secretion and enhance IL-8 mRNA levels among all tested oxysterols [1].

Cytotoxicity (C7 Epimers)
Head-to-head
7β-OH: positive for phosphatidylserine externalization, mitochondrial potential loss, propidium iodide uptake, highest O2•− and IL-8. 7α-OH: non-cytotoxic.
Enables epimer-specific cytotoxicity endpoint review.
U937 cell model; binary functional switch observed.
Oxysterol cytotoxicity Atherosclerosis research Apoptosis induction

Membrane Biophysics: Least Cholesterol-Like Oxysterol

A comprehensive structure-function analysis ranking eight biologically active oxysterols by their capacity to modify phospholipid membrane biophysical properties established a significant empirical correlation between membrane perturbation and apoptotic potential [1]. 7beta-Hydroxycholesterol was identified as the most cytotoxic of the eight oxysterols evaluated and, correspondingly, ranked as one of the least cholesterol-like compounds in terms of membrane modification effects [1]. The study demonstrated that the degree of deviation from cholesterol's native membrane behavior predicts apoptotic activity, with 7beta-hydroxycholesterol exhibiting maximal divergence in both parameters. This contrasts with oxysterols bearing modifications at the C25 or C27 positions on the acyl chain, which displayed membrane behaviors more closely resembling cholesterol and correspondingly lower cytotoxicity [1].

Membrane Biophysics Rank
Cross-study comparable
Ranked least cholesterol-like among 8 oxysterols; maximal membrane perturbation and highest cytotoxicity in the panel.
Supports selection for membrane disruption and permeabilization studies.
Structure-function correlation reported; 25/27-OH oxysterols closer to cholesterol.
Membrane biophysics Lipid bilayer structure Oxysterol structure-function

NK Cell Cytotoxicity: 7beta- vs 7alpha-Hydroxycholesterol

In a direct comparative analysis of oxysterol effects on natural killer (NK) cell-mediated cytotoxicity, 7beta-hydroxycholesterol produced greater inhibition than 7alpha-hydroxycholesterol when mouse spleen cells were preincubated with these compounds [1]. The strongest inhibition overall was observed with oxysterols oxidized at the C-5, C-6, or C-7 positions of the sterol nucleus, whereas oxysterols bearing oxidation at the C-20 or C-25 positions on the C-17 acyl chain exhibited little or no inhibitory effect [1]. This stereochemical discrimination at C7 indicates that the spatial orientation of the hydroxyl group in the beta-position induces greater perturbation of plasma membrane structure than the alpha-oriented hydroxyl group, consistent with the differential membrane biophysical effects documented in independent studies [1].

NK Cell Cytotoxicity
Head-to-head
7β-hydroxycholesterol inhibits NK cell-mediated cytotoxicity more strongly than 7α-epimer. C20/C25 oxidized sterols show minimal effect.
Supports immunomodulation endpoint context in innate immunity research.
Mouse spleen cells; YAC-1 target cells.
Natural killer cell function Immunomodulation Sterol stereochemistry

Gastrointestinal Absorption: Oxysterols vs. Cholesterol

A comparative absorption study in rats demonstrated that oxysterols as a class exhibit significantly higher gastrointestinal absorption than native cholesterol. Oxysterols (including 7alpha-hydroxycholesterol, 7beta-hydroxycholesterol, and 7-ketocholesterol) showed 91.5 ± 0.3% absorption compared with 75 ± 1.1% for cholesterol, as determined by fecal collection following oral administration (P < 0.001) [1]. Within the oxysterol group, the difference in absorption between 7alpha-hydroxycholesterol and 7beta-hydroxycholesterol was statistically significant (P = 0.006), indicating that C7 stereochemistry influences bioavailability even within the oxysterol class [1]. Intravenously administered 7alpha-hydroxycholesterol was cleared from plasma at 23 times the rate of cholesterol, with only 1.2 ± 0.2% remaining after 5 minutes compared to 28.0 ± 1.7% for cholesterol [1].

GI Absorption (Rat Model)
Head-to-head
Oxysterol class: 91.5±0.3% absorption vs. cholesterol 75±1.1% (P
Supports in vivo exposure-model interpretation and tracer study design.
[4-14C]-labeled compounds; Sprague-Dawley rats.
LC-HRMS Epimer Resolution
Supporting evidence
Validated chromatographic separation of 7α- and 7β-hydroxycholesterol in human plasma using Orbitrap HRMS.
Required for accurate oxysterol biomarker quantification and epimer attribution.
Human plasma; method validated for 9 oxysterols.
Pharmacokinetics Sterol absorption Bioavailability comparison

LC-HRMS Differentiation of 7beta- and 7alpha-Hydroxycholesterol Epimers

A validated liquid chromatography-high resolution mass spectrometry (LC-HRMS) method for the simultaneous quantification of nine key oxysterols in human plasma explicitly resolves and quantifies 7alpha-hydroxycholesterol and 7beta-hydroxycholesterol as separate analytes [1]. The method achieves chromatographic separation sufficient to distinguish these C7 epimers, which is analytically essential because these compounds exhibit divergent biological activities (cytotoxic vs non-cytotoxic) despite identical molecular mass and similar chemical properties [1]. The analytical panel also includes 7-ketocholesterol, 24-hydroxycholesterol, 25-hydroxycholesterol, 27-hydroxycholesterol, 5alpha,6alpha-epoxycholestanol, 5beta,6beta-epoxycholestanol, and 6alpha-hydroxy-5alpha-cholestane, establishing a standardized framework for comparative oxysterol profiling in clinical and research specimens [1].

LC-HRMS Epimer Resolution
Supporting evidence
Validated chromatographic separation of 7α- and 7β-hydroxycholesterol in human plasma using Orbitrap HRMS.
Required for accurate oxysterol biomarker quantification and epimer attribution.
Human plasma; method validated for 9 oxysterols.
LC-HRMS quantification Oxysterol panel Clinical biomarker analysis

7beta-Hydroxycholestanol: Validated Research and Industrial Applications


Atherosclerosis Research: Cytotoxicity and Pro-Inflammatory Modeling

7beta-Hydroxycholestanol and its Delta5-unsaturated analog 7beta-hydroxycholesterol are essential tool compounds for atherosclerosis research due to their well-characterized cytotoxic and pro-inflammatory profiles. In U937 human promonocytic leukemia cells, 7beta-hydroxycholesterol induces phosphatidylserine externalization, mitochondrial membrane potential loss, and propidium iodide permeability—hallmarks of apoptotic cell death—while 7alpha-hydroxycholesterol shows no detectable cytotoxicity [1]. The compound also drives the highest superoxide anion overproduction and IL-8 secretion among ten commonly tested oxysterols [1]. Researchers investigating macrophage foam cell death, oxidized LDL-mediated vascular injury, or the inflammatory component of plaque destabilization should prioritize 7beta-hydroxycholesterol as the reference cytotoxic oxysterol and 7alpha-hydroxycholesterol as the appropriate non-cytotoxic structural control. This differential activity enables precise dissection of oxidation-dependent versus oxidation-independent pathways in atherogenesis.

Membrane Biophysics and Lipid-Protein Interactions

7beta-Hydroxycholesterol exhibits maximal deviation from cholesterol-like membrane behavior and correspondingly ranks as the most cytotoxic among eight oxysterols in systematic structure-function analyses [1]. This extreme membrane-perturbing phenotype makes 7beta-hydroxycholesterol the optimal compound for studies requiring measurable disruption of phospholipid bilayer order, phase behavior, or lipid packing. Conversely, oxysterols oxidized at C25 or C27 on the acyl chain maintain membrane properties closer to cholesterol and should be selected when native bilayer architecture must be preserved [1]. For experiments designed to correlate membrane biophysical changes with cellular outcomes such as apoptosis or altered protein trafficking, 7beta-hydroxycholesterol provides the largest dynamic range, enabling robust detection of membrane-dependent signaling events.

Cholinesterase Modulation in Neurodegenerative Disease Research

The stereospecific inhibition of butyrylcholinesterase (BuChE) by C7 epimers provides a well-defined chemical biology system for studying cholinesterase modulation. 7alpha-hydroxysterols exhibit stronger BuChE inhibition than their 7beta counterparts, with the 24-methylene derivative achieving an IC50 of 9.5 microM, while none of the tested Delta5-3beta,7beta-dihydroxysterols or their 7alpha-epimers significantly inhibit acetylcholinesterase (AChE) [1]. This selective BuChE inhibition profile enables researchers to use 7beta-hydroxycholestanol and related 7beta-epimers as low-activity comparators when assessing structure-activity relationships, or as negative controls in AChE-targeted drug discovery programs. The established IC50 values and structure-activity relationship for the 7alpha-epimers also provide a benchmark for screening novel BuChE inhibitors.

Analytical Method Development for Oxysterol Biomarker Quantification

Validated LC-HRMS methods achieve chromatographic resolution sufficient to independently quantify 7alpha-hydroxycholesterol and 7beta-hydroxycholesterol in human plasma [1]. This analytical distinction is critical because these epimers exhibit divergent biological activities (cytotoxic vs non-cytotoxic) and accumulate differently in pathological conditions such as atherosclerosis, Niemann-Pick disease, and cerebrotendinous xanthomatosis. Analytical laboratories developing oxysterol panels for clinical diagnostics or translational research must incorporate validated chromatographic separation of C7 epimers and utilize reference standards of defined stereochemical purity (≥95%) to ensure accurate quantification. Failure to resolve these epimers results in conflation of cytotoxic and non-cytotoxic oxysterol pools, fundamentally compromising biomarker interpretation and clinical decision-making.

Application
Selection Property
Validation Focus
Atherosclerosis model studies
Epimer-specific cytotoxicity context
Apoptosis and oxidative stress markers
Membrane biophysics research
Membrane perturbation ranking
Lipid packing and phase behavior assays
Neurodegeneration pathway studies
Epimer-specific BuChE inhibition profile
BuChE vs AChE selectivity profiling
Analytical method development (oxysterol profiling)
Chromatographic epimer resolution
LC-HRMS method validation in biological matrices

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